N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-5-2-1-3-6-11)18-9-12(10-18)16-13-7-4-8-15-17-13/h1-2,4,7-8,11-12H,3,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJMECOQZHYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4).
Introduction of the azetidine ring: This step involves the cyclization of an appropriate precursor to form the azetidine ring.
Attachment of the pyridazine ring: The final step involves the coupling of the pyridazine ring to the azetidine ring through a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential inhibitor of specific enzymes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Pyridazin-3-amine Derivatives
Key Observations :
- Target vs. BPN-15606 : The target lacks the 4-methyl and methoxy-imidazole-pyridinyl substituents present in BPN-15606, which are critical for GSM activity . Its cyclohexene carbonyl may enhance lipophilicity (logP) compared to BPN-15606’s fluorophenyl group.
- Target vs. Compound 9 (): The target’s azetidine is acylated with cyclohexene carbonyl, whereas Compound 9 has a sulfonylated pyrroloquinoline. This difference likely impacts solubility (the target is neutral vs. Compound 9’s dihydrochloride salt) and receptor selectivity .
- Target vs. N-Phenyl-6-pyrazolyl () : The phenyl and pyrazole groups in ’s compound confer planar aromaticity, contrasting with the target’s aliphatic cyclohexene and azetidine, which may reduce π-π stacking interactions but improve membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target’s molecular weight is estimated to be ~290–320 g/mol (based on structural analogs), placing it within the acceptable range for CNS penetration. The cyclohexene carbonyl may reduce aqueous solubility compared to polar derivatives like Compound 9 , but improve metabolic stability over nitro-containing analogs (e.g., ’s compound) .
Biological Activity
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclohexene Carbonyl Group : This moiety contributes to the compound's reactivity and potential interactions with biological targets.
- Azetidine Ring : Known for its role in drug design, this ring structure can enhance biological activity through various mechanisms.
- Pyridazine Core : This nitrogen-containing heterocycle is often associated with diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 230.27 g/mol .
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs, particularly those with pyridazine and azetidine rings, exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclohexene carbonyl group may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.
Anticancer Potential
The biological activity of this compound extends to anticancer research. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth. A study demonstrated that derivatives could induce apoptosis in cancer cells by activating specific signaling pathways . The azetidine ring may play a crucial role in modulating these pathways, making it a target for further exploration in cancer therapeutics.
Case Study 1: Antimicrobial Screening
In a recent screening assay, this compound was evaluated against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value comparable to established antibiotics . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties, where it was tested on various cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and apoptosis . The mechanisms involved were linked to oxidative stress induction and mitochondrial dysfunction, highlighting the compound's potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Membrane disruption |
| Antimicrobial | Escherichia coli | 20 | Enzyme inhibition |
| Anticancer | HeLa (cervical cancer) | 10 | Apoptosis via oxidative stress |
| Anticancer | MCF7 (breast cancer) | 12 | Mitochondrial dysfunction |
Q & A
What synthetic strategies are effective for preparing N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how can reaction yields be optimized?
Answer:
The synthesis of structurally related azetidine-pyridazine hybrids typically involves coupling reactions. For example, copper-catalyzed C–N coupling using cesium carbonate as a base and copper(I) bromide as a catalyst (e.g., 17.9% yield in a related pyrazole-amine synthesis) is a common approach . Optimizing yields may require:
- Catalyst screening : Testing palladium or nickel catalysts for improved cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates .
- Temperature control : Reactions at 35–50°C balance reactivity and side-product formation .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves stereoisomers or byproducts .
How can discrepancies in NMR spectral data for this compound be resolved during structural validation?
Answer:
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) often arise from:
- Conformational flexibility : The cyclohexene moiety may adopt chair or boat conformations, causing signal splitting. Variable-temperature NMR can stabilize conformers for clearer analysis .
- Solvent effects : CDCl vs. DMSO-d alters hydrogen bonding; compare spectra across solvents .
- Impurity profiling : HRMS (e.g., ESI m/z 215 [M+H]) confirms molecular weight, while 2D NMR (COSY, HSQC) validates connectivity .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition or immunomodulation?
Answer:
- Kinase inhibition : Use ATP-competitive assays (e.g., TR-FRET) with recombinant kinases (e.g., JAK/STAT family) due to the pyridazine core’s affinity for ATP-binding pockets .
- Immunomodulation : Flow cytometry with anti-CD25/FOXP3 antibodies tests Treg cell expansion, as seen in studies of azetidine-containing IL-2 analogs .
- Cytotoxicity : MTT assays in HEK293 or PBMCs assess selectivity over healthy cells .
How does the cyclohex-3-ene-1-carbonyl group influence the compound’s stability under physiological conditions?
Answer:
The cyclohexene moiety introduces both steric and electronic effects:
- pH stability : The enone system may undergo hydrolysis in acidic conditions (pH < 4). Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC .
- Oxidative susceptibility : Cyclohexene’s double bond is prone to epoxidation; add antioxidants (e.g., BHT) during storage .
- Solubility : LogP calculations (e.g., using ChemAxon) predict lipophilicity, guiding formulation in DMSO/PEG mixtures for in vivo studies .
What computational methods are recommended for predicting the compound’s reactivity or binding modes?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model cyclohexene ring puckering and azetidine strain .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., p38 MAPK) using PyMOL for visualization .
- MD simulations : NAMD or GROMACS assesses conformational dynamics over 100-ns trajectories to identify stable binding poses .
How can researchers address challenges in synthesizing azetidine-containing analogs with improved pharmacokinetic profiles?
Answer:
- Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance oral bioavailability, as seen in related azetidine-carbamate derivatives .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites; modify vulnerable positions (e.g., methyl substituents) .
- Permeability : Caco-2 assays guide structural tweaks (e.g., reducing H-bond donors) to improve LogD and BBB penetration .
What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions like m/z 215 → 170 for quantification .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) removes matrix interference .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>80%) .
How can researchers reconcile conflicting bioactivity data between in vitro and in vivo models?
Answer:
- Dose optimization : Adjust dosing frequency based on t (e.g., from rodent PK studies) to maintain target engagement .
- Metabolite profiling : HRMS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
- Species differences : Compare target homology (e.g., human vs. murine kinases) and use transgenic models if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
